N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone
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Description
N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone is a useful research compound. Its molecular formula is C12H21N3O3 and its molecular weight is 255.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound, also known as tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate, is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .
Mode of Action
The compound acts by converting the amino group into a carbamate, thereby protecting it from reactions . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The carbamate can later be cleaved using a strong acid such as trifluoracetic acid (TFA), resulting in the removal of the protecting group .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, where the amino groups need to be protected during the process . The compound allows for transformations of other functional groups without affecting the amino groups .
Result of Action
The result of the compound’s action is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds . After the reaction, the protecting group can be removed, leaving the amino group intact .
Action Environment
The compound’s action can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the compound can be achieved at high temperatures using a thermally stable ionic liquid .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFLSUODDBDO-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712102 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52716-48-0 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.